N,N',N''-Tributyl-1-hexylsilanetriamine
Description
N,N',N''-Tributyl-1-hexylsilanetriamine is a silicon-based organometallic compound characterized by a central silicon atom bonded to three tributylamino groups and a hexyl substituent. Silanetriamines generally serve as ligands in catalysis, surface modifiers, or precursors in silicon polymer synthesis . The hexyl chain likely enhances hydrophobicity and organic solubility compared to shorter alkyl or aryl-substituted variants, making it suitable for applications requiring compatibility with non-polar matrices .
Properties
CAS No. |
111918-01-5 |
|---|---|
Molecular Formula |
C18H43N3Si |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
N-[bis(butylamino)-hexylsilyl]butan-1-amine |
InChI |
InChI=1S/C18H43N3Si/c1-5-9-13-14-18-22(19-15-10-6-2,20-16-11-7-3)21-17-12-8-4/h19-21H,5-18H2,1-4H3 |
InChI Key |
KVCBAJMIFZNEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](NCCCC)(NCCCC)NCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’,N’'-Tributyl-1-hexylsilanetriamine involves specific synthetic routes and reaction conditions. One common method involves the reaction of tributylamine with hexyltrichlorosilane under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
N,N’,N’'-Tributyl-1-hexylsilanetriamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine .
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanetriamine oxides, while substitution reactions can produce a range of functionalized silanetriamines.
Scientific Research Applications
N,N’,N’'-Tributyl-1-hexylsilanetriamine has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds. In biology, it may be used in studies involving silicon-based biomolecules and their interactions with biological systems .
In medicine, the compound’s unique properties make it a potential candidate for drug development and delivery systems. Its ability to interact with biological molecules can be harnessed for targeted drug delivery and therapeutic applications. In industry, N,N’,N’'-Tributyl-1-hexylsilanetriamine is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’,N’'-Tributyl-1-hexylsilanetriamine involves its interaction with molecular targets and pathways within biological systems. The compound can form stable complexes with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and processes, leading to specific effects .
The molecular targets of N,N’,N’'-Tributyl-1-hexylsilanetriamine may include proteins, nucleic acids, and other cellular components. By binding to these targets, the compound can alter their activity and contribute to its overall biological effects.
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Selected Silanetriamines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents on Silicon |
|---|---|---|---|---|
| N,N',N''-Tributyl-1-hexylsilanetriamine | Not explicitly listed | C22H51N3Si | ~397.84 (calculated) | Hexyl, three tributylamino |
| N,N',N''-Tributyl-1-methylsilanetriamine | 16411-33-9 | C13H33N3Si | 259.51 | Methyl, three tributylamino |
| N,N',N''-Tricyclohexyl-1-methylsilanetriamine | 15901-40-3 | C19H39N3Si | 337.62 | Methyl, three cyclohexylamino |
| Tris(dimethylamino)phenylsilane | 4840-75-9 | C12H23N3Si | 237.42 | Phenyl, three dimethylamino |
| 1-Methyl-N,N',N''-tris(3,3,5-TMCH)silanetriamine | 111918-00-4 | C31H63N3Si | 506.00 | Methyl, three 3,3,5-trimethylcyclohexylamino |
Key Observations:
- Molecular Weight and Hydrophobicity: The hexyl derivative (estimated MW ~397.84) is heavier than the methyl (259.51) and phenyl (237.42) analogs, primarily due to the long hexyl chain.
- Steric Effects: Bulky substituents like cyclohexyl or 3,3,5-trimethylcyclohexyl (TMCH) introduce significant steric hindrance, reducing reactivity in catalytic applications compared to linear alkyl chains (e.g., hexyl or butyl) .
- Electronic Effects: Aromatic substituents (e.g., phenyl in CAS 4840-75-9) may enhance stability through resonance effects, whereas alkyl groups (methyl, hexyl) prioritize electron-donating properties for ligand-metal interactions .
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